molecular formula C16H15NO2S B2564461 3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 866042-15-1

3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2564461
CAS No.: 866042-15-1
M. Wt: 285.36
InChI Key: QKQCYQIXDAZQGC-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidinone, a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom . Thiazolidinones and their derivatives have been studied for their potential therapeutic benefits .

Scientific Research Applications

Synthesis and Chemical Development

The synthesis of 1,3-thiazolidin-4-one derivatives, including "3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one," involves advanced methodologies that have evolved over time, incorporating green chemistry principles for environmental sustainability. These compounds, including various functionalized analogues like glitazones and rhodanines, have significant pharmacological importance and are found in commercial pharmaceuticals. The synthesis methodologies developed since the mid-nineteenth century highlight the compound's structural and biological properties, emphasizing the role of green synthesis in reducing environmental impact while exploring their pharmacological potential (Santos, Jones Junior, & Silva, 2018).

Biological Activities and Applications

Thiazolidin-4-ones, including variants of "this compound," exhibit a broad spectrum of biological activities. Recent studies have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the molecule significantly affects its biological activity, providing insights into the optimization of thiazolidin-4-one derivatives as drug agents. This information serves as a basis for the rational design of new molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

Pharmaceutical and Medicinal Chemistry Implications

The structural versatility of the 1,3-thiazolidin-4-one nucleus allows for the development of compounds with promising future applications in medicinal chemistry. The research on these compounds demonstrates their potential against a variety of diseases, supported by synthetic methodologies that enable the exploration of their structural and biological properties. The environmental consciousness behind their synthesis and the demonstrated biological activities suggest a promising avenue for the development of novel therapeutic agents (Santos, Jones Junior, & Silva, 2018).

Properties

IUPAC Name

3-benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-14-8-4-7-13(9-14)16-17(15(19)11-20-16)10-12-5-2-1-3-6-12/h1-9,16,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQCYQIXDAZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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